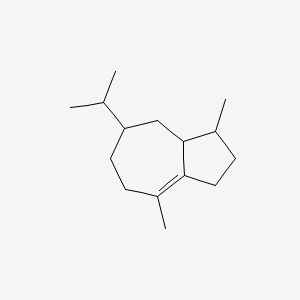
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene is a natural sesquiterpenic hydrocarbon with the molecular formula C15H26This compound is characterized by its unique structure, which includes an isopropyl group and a ring system with unsaturation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene involves the isolation of the compound from the resin of Dipterocarpus alatus. The process begins with the extraction of the resin, followed by purification using techniques such as distillation and chromatography. The compound can also be synthesized through hydrogenation and dehydrogenation reactions, which involve the addition or removal of hydrogen atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources. The resin is collected, and the compound is isolated using advanced purification techniques. This method ensures a high yield of pure this compound, which can be used for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced to form hydrogenated products.
Substitution: This compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as platinum or palladium is commonly used.
Substitution: Halogens and other electrophiles are often used in substitution reactions
Major Products Formed
The major products formed from these reactions include various oxygenated and hydrogenated derivatives, as well as substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances, flavors, and other industrial products .
Wirkmechanismus
The mechanism of action of 3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may modulate various signaling pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guaiazulene: A similar sesquiterpenic hydrocarbon with a different ring structure.
Bisabolene: Another sesquiterpene with similar chemical properties but different biological activities.
Farnesene: A sesquiterpene with a similar molecular formula but different structural features .
Uniqueness of 3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene
This compound is unique due to its specific ring structure and the presence of an isopropyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
18663-48-4 |
|---|---|
Molekularformel |
C15H26 |
Molekulargewicht |
206.373 |
IUPAC-Name |
3,8-dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene |
InChI |
InChI=1S/C15H26/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h10,12-13,15H,5-9H2,1-4H3 |
InChI-Schlüssel |
AAPYGFMEZRXPJI-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(CCC(CC12)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















